4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Description
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxamide functional groups makes it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
4-amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c6-1-2-8-5(11)3-4(7)10-12-9-3/h1-2,6H2,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAOXGYMUZIHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C1=NON=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336846 | |
| Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329922-36-3 | |
| Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329922-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Properties of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
The compound’s molecular formula is $$ C5H9N5O2 $$, with a molecular weight of 171.16 g/mol. Its structure features a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a carboxamide group and at the 4-position with an amino group. The 2-aminoethyl side chain introduces additional nucleophilic character, necessitating careful control during synthesis to avoid unwanted side reactions.
General Strategies for 1,2,5-Oxadiazole Synthesis
Cyclization of Amidoximes with Carboxylic Acid Derivatives
A widely reported method for 1,2,4-oxadiazole synthesis involves the cyclization of amidoximes with carboxylic acid derivatives. While this approach primarily targets 1,2,4-oxadiazoles, modifications could theoretically yield 1,2,5-oxadiazoles under specific conditions. For example, Bokach et al. demonstrated that platinum(IV)-catalyzed 1,3-dipolar cycloaddition of nitrile oxides with nitriles can produce 1,2,4-oxadiazoles. Adapting this method to favor 1,2,5-oxadiazole formation would require nitrile precursors with steric or electronic biases.
Table 1: Comparison of Cyclization Methods for Oxadiazole Derivatives
| Method | Starting Materials | Catalyst | Yield (%) | Isomer Selectivity |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime, Acyl Chloride | TBAF | 45–60 | 1,2,4-Oxadiazole |
| Nitrile Oxide Cycloaddition | Nitrile, Nitrile Oxide | PtCl₄ | 30–50 | 1,2,4/1,2,5 Mix |
| Superbase-Mediated | Amidoxime, Ester | NaOH/DMSO | 11–90 | 1,2,4-Oxadiazole |
Targeted Synthesis of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Route 1: Stepwise Assembly via Hydroxamyl Halide Intermediates
A patent by US3574222A describes the preparation of 5-amino-1,2,4-oxadiazoles using hydroxamyl halides and nitriles. While this method focuses on 1,2,4-oxadiazoles, analogous logic applies to 1,2,5-oxadiazoles.
Procedure :
- Formation of Hydroxamyl Chloride : React methyl glyoxalate chloroxime ($$ R = COOCH_3 $$) with trichloroacetonitrile at 40–150°C to yield 3-substituted-5-trichloromethyl-1,2,5-oxadiazole.
- Aminolysis : Treat the trichloromethyl intermediate with excess ethylenediamine in methanol/water at 20–100°C to substitute the trichloromethyl group with the 2-aminoethylamide moiety.
- Deprotection : Remove protecting groups (if present) under acidic or basic conditions to reveal the free amino group at the 4-position.
Challenges :
Route 2: Direct Cyclocondensation of Functionalized Amidoximes
Baykov’s superbase-mediated method (NaOH/DMSO) achieves 1,2,4-oxadiazole synthesis at room temperature. Adapting this for 1,2,5-oxadiazoles:
Modified Protocol :
- Prepare 4-amino-1,2,5-oxadiazole-3-carboxylic acid by reacting glyoxal amidoxime with ethyl chlorooxalate in DMSO/NaOH.
- Couple the carboxylic acid with ethylenediamine using carbodiimide (EDC) activation:
$$
\text{4-Amino-1,2,5-oxadiazole-3-COOH} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{EDC}} \text{Target Compound}
$$ - Purify via column chromatography (silica gel, CHCl₃/MeOH 9:1).
Yield Optimization :
Analytical Characterization and Validation
Spectroscopic Confirmation
Industrial-Scale Considerations
Cost-Benefit Analysis
| Factor | Route 1 | Route 2 |
|---|---|---|
| Raw Material Cost | High (trichloroacetonitrile) | Moderate (ethylenediamine) |
| Reaction Time | 8–12 h | 4–6 h |
| Environmental Impact | Chlorinated byproducts | Low waste generation |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 171.16 g/mol
- IUPAC Name : 4-amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
The compound features a unique oxadiazole ring system that contributes to its biological activity and potential applications.
Anticancer Activity
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide has been studied for its potential as an anticancer agent. Research indicates that compounds with similar oxadiazole structures exhibit cytotoxic effects on various cancer cell lines. For instance:
- Case Study : A study demonstrated that derivatives of the oxadiazole structure can induce apoptosis in cancer cells, showing promise for development as anticancer drugs.
Antimicrobial Properties
The compound has also shown potential antimicrobial activity. Research into related oxadiazole derivatives has indicated effectiveness against a range of bacterial strains:
- Case Study : A series of 1,3,4-oxadiazoles were evaluated for their ability to inhibit bacterial growth, with some derivatives exhibiting significant antibacterial properties .
Development of Advanced Materials
The structural characteristics of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide make it suitable for applications in materials science:
- Nanostructures : The compound can be utilized in the synthesis of nanowires and polymers due to its unique electronic properties.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry, particularly with transition metals like copper:
- Case Study : Copper(II) complexes formed with oxadiazole derivatives have been investigated for their potential applications in catalysis and as therapeutic agents.
Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |
| Antimicrobial agents | Effective against various bacterial strains | |
| Materials Science | Nanostructure development | Suitable for advanced nanowires and polymers |
| Coordination chemistry | Forms complexes with transition metals |
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. Additionally, its antimicrobial properties may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
4-Amino-1,2,5-oxadiazole-3-carboxamide: Lacks the 2-aminoethyl group, resulting in different reactivity and applications.
N-(2-Aminoethyl)-1,2,5-oxadiazole-3-carboxamide: Similar structure but without the 4-amino group, affecting its chemical properties and biological activity.
4-Amino-N-(2-hydroxyethyl)-1,2,5-oxadiazole-3-carboxamide:
Uniqueness: 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is unique due to the presence of both amino and carboxamide functional groups, which provide a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Biological Activity
Overview
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound characterized by its oxadiazole ring structure. This compound has garnered significant interest in the fields of medicinal chemistry and drug development due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of both amino and carboxamide functional groups enhances its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is CHNO, with a molecular weight of 171.16 g/mol. Its structure allows for effective intermolecular interactions through hydrogen bonding, which is crucial for its biological efficacy and stability.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 171.16 g/mol |
| Functional Groups | Amino, Carboxamide |
| Oxadiazole Ring | Present |
The biological activity of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may inhibit various enzymes and receptors involved in critical signaling pathways:
- Anticancer Effects : The compound may inhibit kinases that are pivotal in cancer cell signaling pathways.
- Antimicrobial Activity : It can disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to reduced viability of pathogens.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related oxadiazole compounds demonstrate inhibitory activity against various bacteria such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values for these compounds often range around 40-50 µg/mL, showcasing their potential as effective antimicrobial agents .
Anticancer Activity
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide has been evaluated for its anticancer properties against several cancer cell lines. In vitro studies have demonstrated cytotoxic effects on human cervical (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cells (MCF-7). The compound's derivatives have shown IC50 values indicating potent antiproliferative activity against these cancer types .
Case Studies
- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide on various cancer cell lines, it was found that the compound exhibited selective cytotoxicity with IC50 values below 10 µM for certain lines, particularly against ovarian cancer cells.
- Mechanistic Studies : Further investigations into the mechanism revealed that treatment with the compound led to apoptosis in cancer cells as evidenced by increased levels of lactate dehydrogenase (LDH) release and alterations in cell cycle progression .
Comparative Analysis with Similar Compounds
To understand the unique biological profile of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Amino-1,2,5-Oxadiazole-3-Carboxamide | Lacks aminoethyl group | Limited versatility in biological activity |
| N-(2-Aminoethyl)-1,2,5-Oxadiazole-3-Carboxamide | Similar structure but without the 4-amino group | Different reactivity patterns |
| 4-Amino-N-(phenyl)aminoethyl-1,2,5-Oxadiazole-3-Carboxamide | Incorporates a phenyl group | Potentially exhibits different activities |
Q & A
Basic Research Questions
Q. What are the key structural features of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide, and how are they experimentally validated?
- Methodological Answer : The compound’s oxadiazole core and carboxamide side chain define its reactivity. Structural validation typically employs X-ray crystallography, as demonstrated in related oxadiazole derivatives. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 7.65 Å, b = 11.71 Å, c = 19.22 Å, β = 96.5°) are resolved via single-crystal diffraction, confirming bond angles and hydrogen bonding networks critical for stability . Complementary techniques like NMR and IR spectroscopy validate functional groups and tautomeric forms.
Q. How is 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide synthesized, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis often involves coupling reactions between oxadiazole precursors and aminoethylamine derivatives. For analogous compounds, reactions in ethanol with NaHCO₃ as a base at 60°C for 30 minutes achieve high yields, monitored by TLC for completion . Purification via ethyl acetate extraction and recrystallization ensures minimal side products. Adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time can optimize yield based on substituent reactivity.
Advanced Research Questions
Q. What computational strategies are effective in designing and optimizing reactions for oxadiazole-carboxamide derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) combined with reaction path search algorithms (e.g., artificial force-induced reaction method) predict transition states and energetics for oxadiazole formation. The ICReDD framework integrates computational screening with experimental validation to identify optimal catalysts (e.g., Lewis acids) and solvent systems, reducing trial-and-error cycles by 40–60% . Machine learning models trained on reaction databases further refine predictions for regioselectivity and byproduct suppression.
Q. How can factorial design improve experimental protocols for synthesizing 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide?
- Methodological Answer : Full factorial designs (e.g., 2³ designs) systematically test variables like temperature (50–70°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (ethanol vs. acetonitrile). Response surface methodology (RSM) identifies interactions between factors, optimizing yield and purity. For example, a study on similar oxadiazoles showed that ethanol as a solvent and 1.5 mol% catalyst at 60°C maximized yield (85%) while minimizing side-product formation .
Q. How should researchers resolve contradictions between experimental data and theoretical predictions for oxadiazole-carboxamide reactivity?
- Methodological Answer : Discrepancies often arise from solvation effects or unaccounted intermediates. Cross-validate computational models with in situ spectroscopic techniques (e.g., Raman monitoring of reaction progress) and isotopic labeling (e.g., ¹⁵N tracing). For example, a study on oxadiazole tautomerism revealed that DFT-predicted keto-enol equilibria diverged from experimental NMR data due to solvent hydrogen bonding, necessitating explicit solvent models in simulations .
Q. What biological interaction studies are relevant for 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide, and how are they designed?
- Methodological Answer : Molecular docking and surface plasmon resonance (SPR) screen for interactions with enzymes like kinases or proteases. For structurally similar compounds, competitive binding assays (e.g., fluorescence polarization) quantify affinity (Kd values) under physiological pH and ionic strength. Dose-response curves (0.1–100 µM) and negative controls (e.g., scrambled peptide sequences) validate specificity .
Q. How do heterogeneous reaction conditions impact the scalability of oxadiazole-carboxamide synthesis?
- Methodological Answer : Membrane separation technologies (e.g., nanofiltration) and fluidized-bed reactors enhance scalability by improving mass transfer and reducing catalyst leaching. For example, pilot-scale studies on oxadiazole derivatives achieved 90% yield using immobilized catalysts in continuous-flow reactors, with real-time HPLC monitoring ensuring consistency .
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
